6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride
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Overview
Description
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a methoxy group at the 6th position and a carboxylic acid group at the 4th position on the tetrahydroisoquinoline ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of the Pomeranz–Fritsch–Bobbitt cyclization, which combines benzylamine with halo acetophenones . The reaction conditions often include the use of solvents such as methanol and catalysts like thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as purification through crystallization and the use of advanced analytical techniques to confirm the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced to form decahydroisoquinoline derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, selenium dioxide as a catalyst, and thionyl chloride for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitrones, decahydroisoquinoline derivatives, and substituted tetrahydroisoquinolines .
Scientific Research Applications
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a precursor in the synthesis of various bioactive compounds and drugs.
Medicine: It has been investigated for its potential use in treating conditions such as Parkinson’s disease.
Industry: The compound is used in the development of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating neurotransmitter systems and inhibiting enzymes involved in neurodegenerative processes . The compound’s structure allows it to interact with various receptors and enzymes, leading to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the methoxy and carboxylic acid groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups, used in similar research applications.
Uniqueness
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its reactivity in substitution reactions, while the carboxylic acid group contributes to its solubility and interaction with biological targets .
Properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-8-3-2-7-5-12-6-10(11(13)14)9(7)4-8;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPENWQJMPJHETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNCC2C(=O)O)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253632-30-1 |
Source
|
Record name | 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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